3-Ethyl-5-{1-[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole
Overview
Description
3-Ethyl-5-{1-[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-{1-[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole and pyrrolidine intermediates, followed by their coupling under specific reaction conditions. Common methods include:
Oxazole Formation: The oxazole ring can be synthesized via cyclization reactions involving α-haloketones and amides.
Pyrrolidine Formation: Pyrrolidine rings are often synthesized through cyclization of amino acids or via reductive amination.
Coupling Reaction: The final step involves coupling the oxazole and pyrrolidine intermediates using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-{1-[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Ethyl-5-{1-[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Chemical Research: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for 3-Ethyl-5-{1-[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 1,3-oxazole derivatives which also exhibit significant biological activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, known for their versatility in medicinal chemistry.
Uniqueness
3-Ethyl-5-{1-[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole is unique due to its combination of oxazole and pyrrolidine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
[2-(3-ethyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-14-11-19(27-21-14)17-5-4-10-23(17)20(24)16-12-18(26-22-16)13-6-8-15(25-2)9-7-13/h6-9,11-12,17H,3-5,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQNBDUAJXEFIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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